N-(4-Fluorobenzyl)phthalimide
Overview
Description
Synthesis Analysis
The synthesis of N-(4-Fluorobenzyl)phthalimide involves the reaction of N-(4-fluorobenzyl)phthalimide with absolute ethanol and hydrazine hydrate . The reaction is carried out under reflux conditions .Molecular Structure Analysis
The molecular structure of N-(4-Fluorobenzyl)phthalimide consists of a phthalimide group attached to a 4-fluorobenzyl group . The phthalimide group is a two-ring structure with two carbonyl groups attached to a nitrogen atom .Chemical Reactions Analysis
Phthalimides, including N-(4-Fluorobenzyl)phthalimide, can undergo various chemical reactions. For example, they can participate in the Mitsunobu reaction, where they act as acid partners and can be alkylated by primary, secondary, or benzyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(4-Fluorobenzyl)phthalimide include its molecular weight, density, melting point, and boiling point .Scientific Research Applications
Antifungal Properties
Candida species, responsible for candidiasis, pose a significant health burden. In a recent study, six N-substituted phthalimides were evaluated for their antifungal effects against three Candida species . Among these derivatives, NBP stood out as the most potent, with a minimum inhibitory concentration (MIC) of 100 µg/ml. Notably, NBP effectively inhibited biofilm formation in fluconazole-resistant and fluconazole-sensitive Candida albicans and Candida parapsilosis. Additionally, NBP showed promise in inhibiting biofilm formation in other pathogens, including uropathogenic Escherichia coli, Staphylococcus epidermidis, Staphylococcus aureus, and Vibrio parahaemolyticus. Furthermore, NBP significantly suppressed hyphal formation and altered colony morphology in C. albicans. Gene expression analysis revealed downregulation of key hyphal- and biofilm-associated genes (ECE1, HWP1, and UME6) upon NBP treatment.
Anticancer Potential
While NBP’s anticancer properties have not been explicitly studied, it belongs to a versatile pharmacological scaffold with known anticancer activities . Further investigations could explore its potential in cancer therapy.
Anti-Inflammatory Effects
Although specific data on NBP’s anti-inflammatory effects are scarce, phthalimide derivatives, in general, exhibit anti-inflammatory properties . Researchers could explore NBP’s potential in modulating inflammatory responses.
Antiparasitic Applications
While no direct evidence exists for NBP’s antiparasitic activity, its phthalimide framework aligns with compounds known to exhibit such effects . Investigating NBP’s efficacy against parasites could be worthwhile.
Cosmetic and Biomedical Applications
Phthalimides, including NBP, find applications in the cosmetic and biomedicine industries . Their diverse chemical properties make them attractive candidates for various formulations and drug delivery systems.
Future Directions
properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYPZQIEVABAGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorophenyl)methyl]isoindole-1,3-dione |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.